3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Description
Properties
IUPAC Name |
3-thiophen-2-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-2-9(14-4-1)10-7-6-13-5-3-8(7)11-12-10/h1-2,4H,3,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOGOFHMPKWBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Free, Solvent-Free Sulfurization Method
A notable preparation method involves the direct construction of the thiopyrazole ring system via C-H bond sulfurization under metal-free and solvent-free conditions. This method uses:
- Starting Materials : Pyrazolone derivatives and thiol compounds.
- Oxidizing Agent : Dimethyl sulfoxide (DMSO).
- Reaction Conditions : Heating at 60–110°C for 24–36 hours.
- Advantages : High yield, environmentally friendly (no metal catalysts or solvents), good functional group compatibility, and ease of purification.
This approach efficiently yields C-4 thiopyrazole compounds, which can be elaborated into the target tetrahydrothiopyrano fused pyrazole system by further cyclization or substitution steps.
Knoevenagel Condensation Followed by Cycloaddition
Another well-documented synthetic route involves:
Step 1: Knoevenagel Condensation
- React 3-phenyl-4-thioxo-2-thiazolidinone with 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes in refluxing glacial acetic acid or polyethylene glycol-400 (PEG-400) at room temperature.
- This yields 5-hetarylmethylene-4-thioxo-2-thiazolidinone intermediates in good yield without catalysts.
Step 2: [4+2] Cycloaddition
- React the intermediates with dienophiles such as N-arylmaleimides, acrylonitrile, or ethyl acrylate under reflux conditions.
- This forms thiopyrano[2,3-d]thiazole derivatives, which are structurally related to the target compound.
Step 3: Structural Confirmation and Purification
- Products are characterized by elemental analysis, IR, NMR, mass spectrometry, and in some cases, X-ray crystallography.
- The reactions are stereoselective, yielding single stereoisomers.
This pathway allows for structural diversity by varying the substituents on the pyrazole and the dienophile, enabling fine-tuning of the biological activity.
Functionalization with Thiophene Substituent
The incorporation of the thiophen-2-yl group at the 3-position of the pyrazole ring is achieved by using appropriately substituted pyrazole precursors or by post-cyclization substitution strategies. The exact synthetic details for this substitution are generally integrated into the initial pyrazole synthesis or via cross-coupling reactions, although specific protocols for this step are less frequently detailed in the literature.
Summary Table of Preparation Conditions and Outcomes
Research Findings and Observations
- The metal-free sulfurization method represents a green chemistry advance by eliminating toxic metals and solvents while maintaining high efficiency.
- The Knoevenagel condensation and subsequent cycloaddition provide a versatile platform for synthesizing a range of fused heterocycles, including thiopyrano-pyrazole derivatives.
- Structural characterization techniques confirm the formation of the desired fused ring systems with defined stereochemistry.
- Variations in substituents, including the thiophene ring, influence biological activity, underscoring the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide (NBS) or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study indicated that certain analogs showed activity against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .
Anticancer Properties
Another area of interest is the anticancer potential of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
The compound has also been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in various cell models, indicating its potential use in treating inflammatory diseases .
Material Science
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of novel polymers. Its thiophene moiety allows for the creation of conductive polymers that can be applied in organic electronics and sensors. The incorporation of such compounds into polymer matrices enhances their electrical properties and stability .
Agricultural Applications
Pesticidal Activity
Research has indicated that this compound exhibits pesticidal activity against various agricultural pests. Studies suggest that it could be developed into a biopesticide formulation due to its effectiveness and lower environmental impact compared to conventional pesticides .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyranopyrazole Family
Pyranopyrazoles exist in four isomeric forms: pyrano[2,3-c]pyrazole, pyrano[4,3-c]pyrazole, pyrano[3,2-c]pyrazole, and pyrano[3,4-c]pyrazole. The thiopyrano[4,3-c]pyrazole scaffold in the target compound distinguishes it from other isomers by replacing an oxygen atom with sulfur in the pyran ring. This substitution impacts lipophilicity and metabolic stability .
Key analogs include :
Substituent Effects on Bioactivity
- Thiophene vs.
- Sulfur vs. Oxygen in the Pyran Ring: Thiopyrano derivatives exhibit greater lipophilicity compared to oxygen-containing analogs, which may enhance blood-brain barrier penetration .
- Trifluoromethyl vs. Carboxylic Acid : Trifluoromethyl groups improve metabolic stability, whereas carboxylic acid derivatives (e.g., CAS 912635-70-2) are more water-soluble, favoring different pharmacokinetic profiles .
Pharmacological Activity Comparisons
- Antitumor Activity: Derivatives like 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (e.g., compound 286 in ) show inhibitory effects against HGC-27 and PC-3 cancer cells, but the thiophene-substituted analog may offer enhanced selectivity due to sulfur-mediated interactions .
- Enzyme Inhibition: The 4-oxo[1]benzopyrano[4,3-c]pyrazole scaffold () interacts with IMP dehydrogenase via π-stacking and hydrogen bonding. The thiophene substitution in the target compound could mimic these interactions but with altered binding kinetics .
Physical and Chemical Properties
Biological Activity
Overview
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a thiophene ring fused with a tetrahydrothiopyrano structure, which contributes to its unique pharmacological properties. Research indicates that this compound may have potential applications as an antimicrobial, anti-inflammatory, and anticancer agent.
The compound exhibits significant biochemical activity by interacting with various enzymes and proteins. Notably, it has been shown to inhibit cyclooxygenase and lipoxygenase enzymes involved in inflammatory pathways. These interactions suggest that the compound could play a role in modulating inflammation and related diseases.
Cellular Effects
In cellular studies, this compound has demonstrated the ability to influence cell signaling pathways and gene expression. Its effects on cellular metabolism indicate a potential for therapeutic applications in cancer treatment and other diseases where cell proliferation is dysregulated.
Molecular Mechanism
The molecular mechanisms underlying the biological activity of this compound involve its binding to specific biomolecules. By inhibiting or activating various enzymes and receptors, it can alter cellular functions and promote desired therapeutic outcomes. This includes potential pathways involved in cancer cell proliferation and survival .
Research Findings
Recent studies have highlighted the compound's antiproliferative effects against cancer cell lines. For instance, derivatives of pyrazole compounds similar to this compound have shown significant inhibitory activity against epidermal growth factor receptor (EGFR) with IC₅₀ values comparable to established drugs like erlotinib . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies
- Anticancer Activity : A study reported that certain pyrazole derivatives exhibited high antiproliferative activity against MCF-7 breast cancer cells with IC₅₀ values as low as 0.08 μM. This indicates that modifications to the pyrazole structure can enhance biological activity and selectivity towards cancer cells .
- Inflammation Modulation : Research has also explored the compound's effects on inflammatory pathways. The inhibition of cyclooxygenase enzymes suggests its potential use in treating inflammatory diseases such as arthritis.
Data Table: Biological Activity Summary
| Activity | Target | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Antiproliferative | MCF-7 Cancer Cells | 0.08 | Significant growth inhibition observed |
| Inhibition of COX | Cyclooxygenase Enzymes | N/A | Potential anti-inflammatory effects |
| Inhibition of LOX | Lipoxygenase Enzymes | N/A | Impacts inflammatory response |
Q & A
Advanced Research Question
- Molecular docking : Predict binding modes to targets like hCA II (PDB ID: 3KS3). Thiopyrano-pyrazole hybrids show hydrogen bonding with Thr199 and Zn coordination .
- LC-MS/MS : Monitor metabolite formation (e.g., oxidative demethylation) in microsomal stability assays .
- Flow cytometry : Assess apoptosis via Annexin V/PI staining in treated cells .
How can synthetic byproducts be minimized during scale-up?
Basic Research Question
Byproducts like ethyl 7-(1,3-diphenyl-1H-pyrazol-4-yl)-2-oxo-thiopyrano[2,3-d]thiazole-6-carboxylate form due to incomplete cyclization. Mitigate this by:
- Using excess maleimide (1.2 equiv.) in tandem reactions .
- Purifying via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) .
What are the best practices for structural characterization?
Basic Research Question
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
